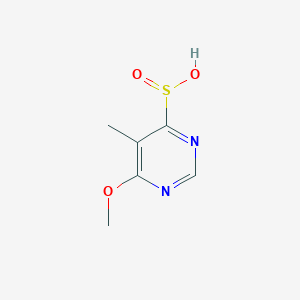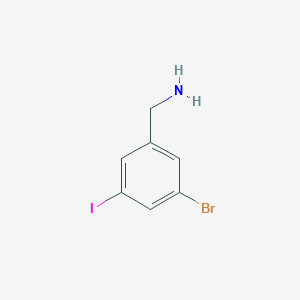
(3-Bromo-5-iodophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and iodine at the 3rd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)methanamine typically involves the halogenation of phenylmethanamine. One common method is the sequential bromination and iodination of phenylmethanamine under controlled conditions. The process can be summarized as follows:
Bromination: Phenylmethanamine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3rd position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to enhance the stability and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted phenylmethanamines, nitro derivatives, and coupled aromatic compounds.
Scientific Research Applications
(3-Bromo-5-iodophenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (3-Bromo-5-iodophenyl)methanamine involves its interaction with specific molecular targets. The bromine and iodine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- (3-Bromo-2-iodophenyl)methanamine
- (5-Bromo-2-iodophenyl)methanamine
- (3-Iodo-5-bromophenyl)methanamine
Comparison: Compared to its analogs, (3-Bromo-5-iodophenyl)methanamine exhibits unique reactivity due to the specific positioning of the halogen atoms. This positional isomerism can influence its chemical behavior and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
(3-bromo-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
InChI Key |
OBITTXAPELWCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


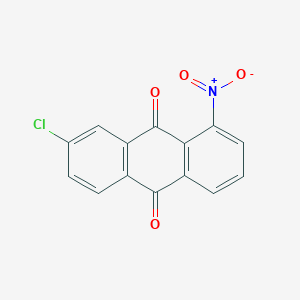
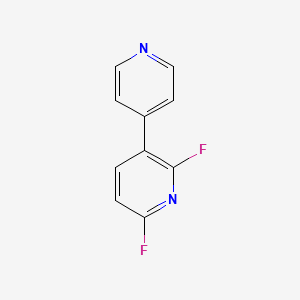
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)
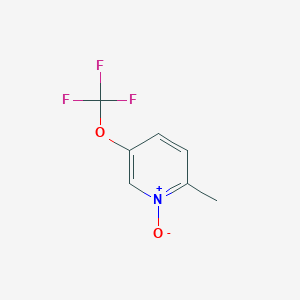
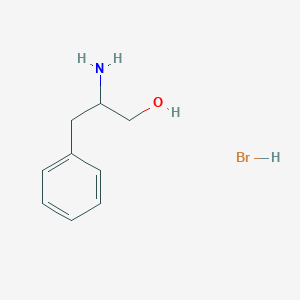
![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
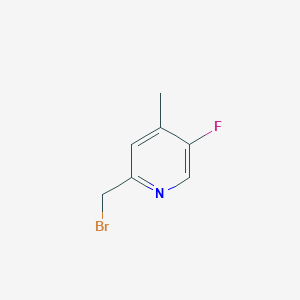
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
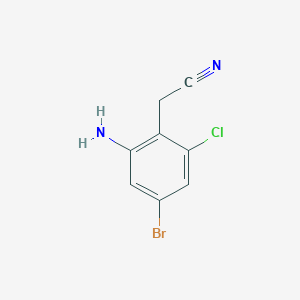
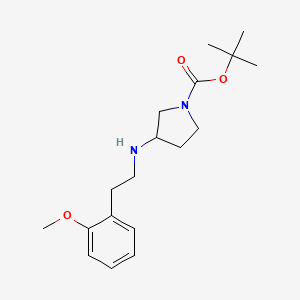
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
